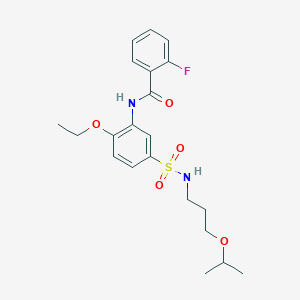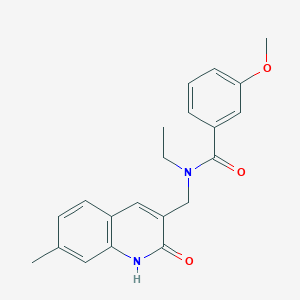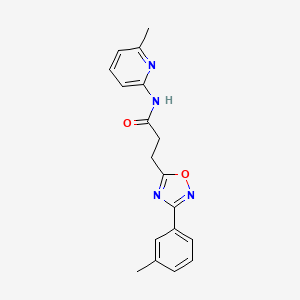
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as Compound A, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A is not fully understood. However, it has been proposed that N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A may act by inhibiting the activity of certain enzymes or signaling pathways. For example, it has been suggested that N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A may inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have various biochemical and physiological effects. Some of the effects of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Anti-cancer: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroprotective: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to protect neurons from oxidative stress and prevent neurodegeneration.
3. Anti-inflammatory: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to inhibit the production of inflammatory cytokines and reduce inflammation.
実験室実験の利点と制限
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has several advantages and limitations for lab experiments. Some of the advantages of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Potency: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to be a potent compound, making it useful for studying its effects on biological systems.
2. Specificity: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to be specific in its activity, making it useful for studying its effects on specific enzymes or signaling pathways.
Some of the limitations of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Toxicity: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to be toxic at high concentrations, making it difficult to use in certain experiments.
2. Solubility: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A. Some of these directions include:
1. Further studies on the mechanism of action of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A.
2. Studies on the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A in the treatment of neurodegenerative diseases.
3. Studies on the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A in the treatment of inflammation.
4. Studies on the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A in the development of anti-cancer drugs.
In conclusion, N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A is a promising small molecule that has been synthesized and studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. However, more research is needed to fully understand the mechanism of action of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A and its potential applications in the treatment of various diseases.
合成法
The synthesis of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A involves several steps, including the reaction of 6-methylpyridin-2-amine with m-tolylacetic acid to form an amide intermediate. This intermediate is then reacted with thionyl chloride and triethylamine to form the corresponding acid chloride. The acid chloride is then reacted with 3-(m-tolyl)-1,2,4-oxadiazol-5-amine to form N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A.
科学的研究の応用
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. Some of the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Cancer Research: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neurodegenerative Diseases: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have neuroprotective properties. It has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
3. Inflammation: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
特性
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-5-3-7-14(11-12)18-21-17(24-22-18)10-9-16(23)20-15-8-4-6-13(2)19-15/h3-8,11H,9-10H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGLGZRJVZAQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


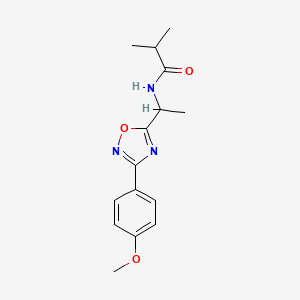
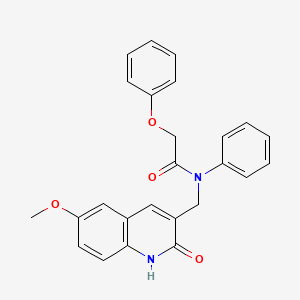
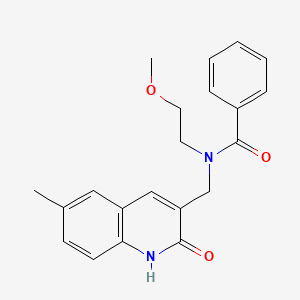


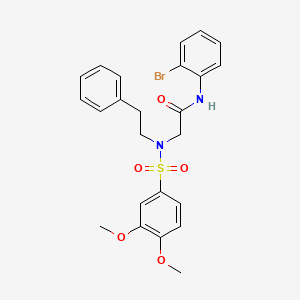
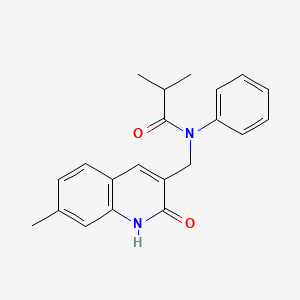

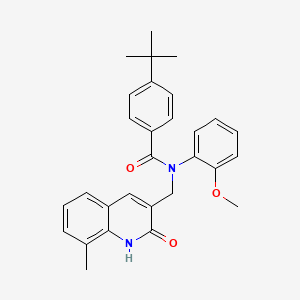
![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)
